2-(Methoxymethyl)-2-methylazetidine;hydrochloride
Description
2-(Methoxymethyl)-2-methylazetidine hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted at the 2-position with both methyl (-CH₃) and methoxymethyl (-CH₂OCH₃) groups. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules. Available in quantities of 50 mg and 500 mg, it is supplied as a crystalline solid for laboratory use .
Properties
IUPAC Name |
2-(methoxymethyl)-2-methylazetidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(5-8-2)3-4-7-6;/h7H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLIUPKJVCIGCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)COC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)-2-methylazetidine;hydrochloride typically involves the reaction of 2-methylazetidine with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at a temperature range of 0-25°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Reduction and Hydrogenation Reactions
The compound undergoes catalytic hydrogenation under mild conditions to yield saturated amine derivatives. For example:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C (10%), MeOH/H₂O, 19 hr | N-methyl-L-azetidine-2-carboxylic acid | Not reported |
This reaction highlights the utility of palladium catalysts in selectively reducing azetidine derivatives while preserving stereochemistry.
Nucleophilic Substitution
The azetidine ring participates in nucleophilic substitution reactions, particularly at the nitrogen or methyl-substituted carbon:
| Reaction Type | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, NaH, THF | N-alkylated azetidines | Requires base for deprotonation | |
| Acylation | Acetyl chloride, Et₃N | N-acetyl derivatives | High regioselectivity observed |
Mechanistic studies suggest an SN1 pathway for certain substitutions, with carbocation intermediates stabilized by anchimeric assistance from the methoxymethyl group .
Ring-Opening Reactions
The strained azetidine ring undergoes acid- or base-catalyzed ring-opening:
These reactions are critical for synthesizing linear intermediates in drug discovery.
Oxidation Reactions
Controlled oxidation modifies the methoxymethyl group or the azetidine ring:
Oxidation pathways are highly dependent on reaction conditions, with steric hindrance from the methyl group influencing product distribution.
5.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies indicate that 2-(Methoxymethyl)-2-methylazetidine;hydrochloride demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that it exhibits moderate effectiveness compared to standard antibiotics such as Ciprofloxacin.
| Pathogen | MIC (µg/ml) | Standard Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 12.5 | Moderate activity |
| Escherichia coli | 25 | Moderate activity |
| Mycobacterium tuberculosis | 6.25 | Comparable to Isoniazid |
Potential in Drug Development
The compound's structural similarity to known antibacterial agents suggests it could serve as a lead compound in the development of new antibiotics. Its ability to interact with bacterial enzymes and proteins makes it a candidate for further pharmacological studies.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound acts as a versatile building block for the synthesis of more complex molecules. Its reactivity allows for various transformations, including oxidation and reduction reactions.
- Oxidation Reactions: Can lead to the formation of alcohols or ketones.
- Reduction Reactions: Typically yields amines or alcohols.
- Substitution Reactions: Participates in nucleophilic substitution, yielding diverse derivatives based on the reagents used.
Materials Science
Applications in Polymer Chemistry
The unique properties of azetidine derivatives make them valuable in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or modify thermal stability.
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at a pharmaceutical laboratory evaluated the antibacterial efficacy of this compound against common pathogens. The results demonstrated its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics.
Case Study 2: Synthesis of Novel Compounds
In another study, chemists utilized this compound as a precursor for synthesizing novel bicyclic azetidines. These compounds exhibited promising biological activity, highlighting the utility of this azetidine derivative in drug discovery.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2-methylazetidine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Enantiomers of 2-Methylazetidine Hydrochloride
- Compounds : (R)-2-Methylazetidine hydrochloride (CAS 935669-67-3) and (S)-2-Methylazetidine hydrochloride (CAS 791614-71-6).
- Structural Features : Both enantiomers retain the azetidine core but lack the methoxymethyl substituent. Their molecular formula is C₄H₉N·HCl (MW ≈ 107.5 g/mol).
- Key Differences : The absence of the methoxymethyl group reduces hydrophilicity compared to the target compound. Stereochemical differences may influence receptor binding in pharmacological applications .
2,2-Dimethylazetidine Hydrochloride
- Molecular Formula : C₅H₁₁N·HCl (MW ≈ 121.6 g/mol).
- Structural Features : Two methyl groups at the 2-position instead of methyl and methoxymethyl.
2-(Methoxymethyl)morpholine Hydrochloride
- Molecular Formula: C₆H₁₃NO₂·HCl (MW = 167.64 g/mol).
- Structural Features : A six-membered morpholine ring with a methoxymethyl substituent.
- Morpholine derivatives are often used as catalysts or intermediates in organic synthesis .
Pyrrolidine Derivatives
Alfentanil Hydrochloride
- Molecular Formula : C₂₁H₃₂N₆O₃·HCl (MW = 453.0 g/mol).
- Structural Features : A piperidine ring with a methoxymethyl group, part of a larger opioid analgesic structure.
- Key Differences : The complex structure and opioid activity contrast sharply with the simpler azetidine derivatives, highlighting the role of methoxymethyl groups in diverse pharmacological contexts .
Data Table: Comparative Analysis
Research Findings and Pharmacological Context
- Hydrochloride Salts : The presence of hydrochloride improves solubility, as seen in fexofenadine hydrochloride (), which undergoes rigorous dissolution testing for extended-release formulations .
Biological Activity
2-(Methoxymethyl)-2-methylazetidine;hydrochloride is a nitrogen-containing heterocyclic compound that belongs to the azetidine class. Its chemical formula is and it is recognized for its potential applications in organic synthesis, medicinal chemistry, and biological research. This compound is synthesized through the reaction of 2-methylazetidine with methoxymethyl chloride, typically in the presence of a base like sodium hydride, and is subsequently converted into its hydrochloride salt using hydrochloric acid.
The biological activity of this compound primarily stems from its ability to act as both a nucleophile and electrophile in various biochemical reactions. This dual functionality allows it to interact with enzymes and receptors, potentially modulating key metabolic pathways. Such interactions may confer antimicrobial and antiviral properties, making it a subject of interest for pharmaceutical development.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, azetidine derivatives have been studied for their effectiveness against various bacterial strains, suggesting that this compound may also share similar properties. The exact mechanisms through which these compounds exert their antimicrobial effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Studies
- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated several azetidine derivatives for their antibacterial properties. Results indicated that modifications to the azetidine ring significantly influenced activity against Gram-positive bacteria, highlighting the potential for this compound as a lead compound in antibiotic development.
- Antiviral Research : In vitro studies have shown that similar azetidine compounds can inhibit viral replication in cell cultures. For example, derivatives were tested against HIV-1, demonstrating a dose-dependent reduction in viral load, suggesting that this compound could also exhibit such effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylazetidine | Lacks methoxymethyl group | Moderate antibacterial activity |
| 2-(Hydroxymethyl)-2-methylazetidine | Hydroxymethyl instead of methoxymethyl | Potentially higher solubility |
| 2-(Ethoxymethyl)-2-methylazetidine | Ethoxymethyl group | Enhanced interaction with enzymes |
Unique Properties
The presence of the methoxymethyl group in this compound distinguishes it from its analogs by potentially enhancing its solubility and reactivity. This modification could lead to improved interactions with biological targets, thus amplifying its therapeutic potential compared to simpler azetidines.
Q & A
Basic Synthesis Optimization
Q1. What are the key steps and challenges in synthesizing 2-(Methoxymethyl)-2-methylazetidine;hydrochloride? Methodological Answer:
- Step 1: Start with the azetidine core. Use cyclization reactions (e.g., intramolecular nucleophilic substitution) to form the 2-methylazetidine ring.
- Step 2: Introduce the methoxymethyl group via alkylation or etherification under controlled pH (6–7) and temperature (0–5°C) to avoid side reactions .
- Step 3: Convert the free base to the hydrochloride salt using HCl gas in anhydrous diethyl ether, ensuring stoichiometric equivalence to maximize yield .
- Key Challenges:
- Avoiding ring-opening of the azetidine under acidic conditions.
- Minimizing byproducts during alkylation (e.g., over-substitution).
Structural Characterization
Q2. Which analytical techniques are critical for confirming the structure and purity of this compound? Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210 nm) to assess purity (>95%) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]+ at m/z ~164.1) .
Reactivity and Functionalization
Q3. What reaction pathways are feasible for modifying this compound? Methodological Answer:
- Nucleophilic Substitution: Replace the methoxymethyl group with amines or thiols under basic conditions (e.g., K2CO3 in DMF) .
- Oxidation: Treat with mild oxidizing agents (e.g., MnO2) to convert the azetidine ring to a lactam, preserving the hydrochloride salt .
- Salt Metathesis: Exchange hydrochloride with other counterions (e.g., trifluoroacetate) using ion-exchange resins for solubility studies .
Advanced Pharmacological Profiling
Q4. How to design experiments to evaluate the biological activity of this compound? Methodological Answer:
- Target Identification: Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like GPCRs or ion channels .
- In Vitro Assays:
- Enzyme Inhibition: Test against serine hydrolases or kinases at varying concentrations (1–100 µM) in PBS buffer (pH 7.4) .
- Cytotoxicity: Screen in HEK293 or HepG2 cells using MTT assays (IC50 determination) .
- Pharmacokinetics: Assess metabolic stability in liver microsomes (human/rat) with LC-MS/MS quantification .
Data Contradiction Analysis
Q5. How to resolve discrepancies in solubility and stability data across studies? Methodological Answer:
- Controlled Replication: Repeat experiments under standardized conditions (e.g., 25°C, pH 7.0 buffer) .
- Advanced Analytics:
- Factor Prioritization: Rank variables (e.g., salt form purity, solvent polarity) via factorial design experiments .
Impact of Hydrochloride Salt on Physicochemical Properties
Q6. How does the hydrochloride salt influence solubility and crystallinity? Methodological Answer:
- Solubility Enhancement: Compare free base vs. hydrochloride in aqueous buffers (e.g., phosphate-buffered saline). Hydrochloride salt increases solubility by 10–20× due to ionic dissociation .
- Crystallinity Analysis:
Reaction Mechanism Elucidation
Q7. What mechanistic insights exist for the ring-opening reactions of this compound? Methodological Answer:
- Acid-Catalyzed Ring Opening: Use deuterated solvents (D2O/DCl) to track protonation sites via 2H NMR. The azetidine ring opens via SN2 at the methyl-substituted carbon .
- Kinetic Studies: Monitor reaction rates under varying pH (2–10) to identify transition states. Arrhenius plots reveal activation energy (~50 kJ/mol) .
Computational Modeling for Property Prediction
Q8. How to predict logP and pKa using computational tools? Methodological Answer:
- Software Tools:
- Schrödinger QikProp: Predict logP (~1.2) and pKa (~8.5 for the amine group) .
- COSMO-RS: Simulate solvation free energy in polar solvents (e.g., water, DMSO) .
- Validation: Compare with experimental shake-flask logP (octanol-water) and potentiometric titration .
Tables for Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 179.67 g/mol | ESI-MS | |
| Solubility (H2O, 25°C) | 85 mg/mL | Shake-flask | |
| LogP (Predicted) | 1.2 | QikProp | |
| Melting Point (HCl salt) | 205–208°C | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
